5-(4-Fluorobenzoyl)-2-methylpyridine

Catalog No.
S833059
CAS No.
1187168-08-6
M.F
C13H10FNO
M. Wt
215.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorobenzoyl)-2-methylpyridine

CAS Number

1187168-08-6

Product Name

5-(4-Fluorobenzoyl)-2-methylpyridine

IUPAC Name

(4-fluorophenyl)-(6-methylpyridin-3-yl)methanone

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

InChI

InChI=1S/C13H10FNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3

InChI Key

PYMGCLMNBUCGOI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)F
  • -Methylpyridine core

    This ring structure is found in various biologically active molecules, including some pharmaceuticals []. These pyridines can exhibit interesting properties such as nitrogen heterocyclic aromaticity, which can be important for interactions with biological targets.

  • Fluorine atom

    The incorporation of a fluorine atom can sometimes improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule []. This can be important for optimizing the delivery and efficacy of a potential drug.

  • -Fluorobenzoyl group

    This group introduces a carbonyl group and an aromatic ring. The carbonyl group can participate in various chemical reactions, while the aromatic ring can contribute to interactions with biological targets.

Given these functional groups, it is possible that 5-(4-Fluorobenzoyl)-2-methylpyridine could be investigated for its potential activity in various areas of scientific research, such as:

  • Medicinal chemistry: As a starting point for the development of new drugs with improved properties.
  • Material science: For applications where the combination of the aromatic and heterocyclic rings might be beneficial.
  • Organic chemistry: As a substrate for studying chemical reactions involving the functional groups present in the molecule.

The molecular formula of 5-(4-Fluorobenzoyl)-2-methylpyridine is C12H10FNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The compound's structure consists of a pyridine ring substituted with a methyl group at the 2-position and a 4-fluorobenzoyl group at the 5-position. The incorporation of the fluorine atom in the benzoyl moiety can enhance the compound's pharmacokinetic properties, such as absorption and distribution in biological systems.

Typical for aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The electron-rich pyridine ring can act as a nucleophile in reactions with electrophiles.
  • Nucleophilic Substitution: The carbonyl group in the benzoyl moiety can participate in nucleophilic attacks, potentially leading to further functionalization.
  • Acylation Reactions: The compound can be involved in acylation processes due to the presence of both aromatic and carbonyl functionalities.

The synthesis of 5-(4-Fluorobenzoyl)-2-methylpyridine typically involves several steps:

  • Starting Materials: The synthesis can begin with commercially available 4-fluorobenzoic acid and 2-methylpyridine.
  • Acylation Reaction: A Friedel-Crafts acylation reaction may be employed using an appropriate acid chloride or anhydride under Lewis acid catalysis to introduce the benzoyl group onto the pyridine ring.
  • Purification: After the reaction, purification methods such as recrystallization or chromatography are used to isolate the desired product .

5-(4-Fluorobenzoyl)-2-methylpyridine has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
  • Material Science: The compound could be explored for use in creating novel materials due to its aromatic properties.
  • Research Tools: It may serve as a chemical probe in biological studies to elucidate mechanisms of action involving pyridine derivatives.

While specific studies on interactions involving 5-(4-Fluorobenzoyl)-2-methylpyridine are scarce, similar compounds have shown interactions with various proteins and enzymes. The fluorobenzoyl group can influence binding affinities and alter biological functions, suggesting that this compound might exhibit similar behaviors.

Similar Compounds: Comparison

Several compounds share structural similarities with 5-(4-Fluorobenzoyl)-2-methylpyridine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Fluorobenzoic AcidContains only a benzoic acid moietySimpler structure without nitrogen heterocycle
2-MethylpyridinePyridine ring without fluorinated substituentLacks aromatic substitution effects
2-(4-Fluorobenzoyl)benzoic AcidContains both benzoic acid and fluorinated benzeneDifferent positioning of functional groups
5-Hydroxy-2-methylpyridineHydroxyl group instead of fluorinated benzeneDifferent functional group impacting reactivity

These compounds highlight the uniqueness of 5-(4-Fluorobenzoyl)-2-methylpyridine due to its combination of functionalities from both aromatic and heterocyclic systems, which could lead to distinctive properties and activities.

XLogP3

2.7

Dates

Last modified: 08-16-2023

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